3-Azidopropanoic acid-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidopropanoic acid-PFP ester is a compound that serves as an azidopropanoic acid linker containing an activated pentafluorophenyl (PFP) ester. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropanoic acid-PFP ester typically involves the reaction of 3-azidopropanoic acid with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Azidopropanoic acid-PFP ester undergoes several types of chemical reactions, primarily involving its azide and ester functional groups:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms triazole linkages when the azide group reacts with alkynes in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming triazole linkages without the need for a copper catalyst.
Amide Bond Formation: The activated PFP ester reacts with amine groups to form stable amide bonds.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC: No additional reagents are required, as the reaction is driven by the strain in the alkyne.
Amide Bond Formation: The reaction typically occurs in the presence of a base such as triethylamine.
Major Products
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Amide Bonds: Formed from the reaction with amines.
Scientific Research Applications
3-Azidopropanoic acid-PFP ester is widely used in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Azidopropanoic acid-PFP ester involves its functional groups:
Azide Group: Participates in cycloaddition reactions with alkynes, forming stable triazole linkages.
PFP Ester: Reacts with amine groups to form amide bonds, providing a stable linkage between molecules.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropanoic acid: Contains an azide moiety and carboxylic acid group, used in similar click chemistry reactions.
Pentafluorophenyl Esters: A class of compounds with activated esters used for amide bond formation.
Uniqueness
3-Azidopropanoic acid-PFP ester is unique due to its dual functionality, allowing it to participate in both click chemistry reactions and amide bond formation. This versatility makes it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C9H4F5N3O2 |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-azidopropanoate |
InChI |
InChI=1S/C9H4F5N3O2/c10-4-5(11)7(13)9(8(14)6(4)12)19-3(18)1-2-16-17-15/h1-2H2 |
InChI Key |
FRSRZMNVGWVIJB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.